molecular formula C28H26N2O3 B2887767 N-(3,4-dimethylphenyl)-2-[6-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 898344-45-1

N-(3,4-dimethylphenyl)-2-[6-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Cat. No.: B2887767
CAS No.: 898344-45-1
M. Wt: 438.527
InChI Key: MSQHXPKLMZGYAW-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-[6-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a useful research compound. Its molecular formula is C28H26N2O3 and its molecular weight is 438.527. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

A novel series of quinazolinone analogues has been synthesized and evaluated for their in vitro antitumor activity. These compounds have shown significant broad-spectrum antitumor activities, with some analogues demonstrating potency nearly 1.5–3.0-fold more compared to the positive control 5-FU. Molecular docking studies suggest that these compounds inhibit the growth of cancer cell lines through the inhibition of critical kinases such as EGFR-TK and B-RAF kinase, similar to known anticancer drugs like erlotinib and PLX4032 (Ibrahim A. Al-Suwaidan et al., 2016).

Antibacterial Activity

A series of quinazoline derivatives has been prepared and screened for antibacterial activity against several bacteria strains. Some of these derivatives have been found to possess a broad spectrum of antibacterial activity, highlighting their potential as new antibacterial agents (Manoj N. Bhoi et al., 2015).

Antifungal Activity

Compounds identified from a fungicidal screen, particularly 2-(2-oxo-morpholin-3-yl)-acetamide derivatives, have shown fungicidal activity against Candida species and antifungal activity against Aspergillus species. Optimization of these compounds has led to derivatives with improved plasmatic stability while maintaining potent in vitro and in vivo antifungal activity, suggesting their potential as broad-spectrum antifungal agents (D. Bardiot et al., 2015).

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[6-methyl-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O3/c1-17-5-9-21(10-6-17)27(32)24-15-30(25-12-7-18(2)13-23(25)28(24)33)16-26(31)29-22-11-8-19(3)20(4)14-22/h5-15H,16H2,1-4H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSQHXPKLMZGYAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)C)CC(=O)NC4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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